molecular formula C13H16O3 B1467213 ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1620-02-6

ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B1467213
CAS No.: 1620-02-6
M. Wt: 220.26 g/mol
InChI Key: LBPWIBKUCBQBAV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a bicyclic ester featuring a hydroxyl group at the 1-position of the indane ring and an ethyl acetate moiety. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing cyclooxygenase (COX) inhibitors . Its synthesis typically involves the reaction of ethyl acetate with substituted indenones under controlled conditions (e.g., -75 °C) to yield hydroxylated derivatives . The compound’s discontinued commercial availability (as noted in ) suggests challenges in large-scale production or niche research applications .

Properties

IUPAC Name

ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)8-7-10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWIBKUCBQBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification of 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic Acid

The most direct method to prepare ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves esterification of the corresponding hydroxy-substituted indan-1-yl acetic acid with ethanol. This reaction typically uses strong acid catalysts such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to promote ester formation.

Key Features:

  • Catalysts: Sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
  • Conditions: Reflux heating to facilitate esterification.
  • Purification: Post-reaction purification by distillation or recrystallization.
  • Industrial Adaptations: Continuous flow processes can be employed to improve yield and efficiency, optimizing parameters such as temperature, catalyst concentration, and reaction time.

This method leverages classical Fischer esterification principles and is favored for its straightforwardness and scalability in industrial settings.

Coupling Reactions Using Carbodiimide-Mediated Esterification

An alternative synthetic route involves coupling the hydroxy-indane derivative with activated carboxylic acid derivatives using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Procedure Highlights:

  • The hydroxy-indane compound is reacted with an activated ester or acid derivative in an aprotic solvent like dichloromethane at room temperature.
  • The reaction mixture is typically stirred for several hours and monitored by thin-layer chromatography (TLC).
  • The product is isolated by column chromatography using solvent gradients (e.g., pentane:ethyl acetate from 9:1 to 8:2).
  • Optimization involves adjusting stoichiometric ratios (commonly 1.2 equivalents of DCC and acid), solvent polarity, and reaction time to maximize yield and purity.

This method is advantageous for preparing ester derivatives under mild conditions, avoiding harsh acidic environments.

Synthesis via Reaction of Substituted Indenones with Ethyl Acetate Derivatives

Another approach involves the reaction of substituted indenones with ethyl acetate or its derivatives under low-temperature conditions to yield hydroxylated indane esters.

Typical Reaction Conditions:

  • Low temperature (around -75 °C) to control regio- and stereoselectivity.
  • Use of base or nucleophilic catalysts to promote the addition of ethyl acetate moiety to the indenone.
  • Subsequent work-up and purification steps yield the hydroxy-substituted ester.

This method is reported in the context of synthesizing hydroxylated derivatives of indane esters, which are structurally related to this compound.

Preparation from Esters and Diesters via Cyclization

Historical literature on 1-indanone synthesis provides insights into cyclization methods from esters or diesters that can be adapted to prepare hydroxy-substituted indane derivatives.

  • For example, β-propiolactone reacted with aluminum chloride in benzene yields 1-indanone in high yield (80%).
  • Similar cyclizations in the presence of phosphorus pentoxide and phosphoric acid can yield hydroxy-substituted indanones, which can be further modified to the target ester.

These methods rely on intramolecular Friedel–Crafts acylation and cyclization strategies.

Data Table: Summary of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range Notes
Acid-Catalyzed Esterification Ethanol, sulfuric acid/HCl Reflux, acid catalysis Moderate to High Classical Fischer esterification; scalable
Carbodiimide-Mediated Coupling DCC, DMAP, dichloromethane Room temperature, mild High Mild conditions, requires purification
Reaction of Indenones with Ethyl Acetate Substituted indenones, ethyl acetate Low temperature (~ -75 °C) Moderate Controls regioselectivity
Cyclization from Esters/Diesters β-propiolactone, AlCl3, P2O5 Heating, Lewis acid catalysis 30–80% Intramolecular Friedel–Crafts acylation

Research Findings and Optimization Insights

  • Catalyst Choice: Sulfuric acid and hydrochloric acid are effective but can lead to side reactions; p-toluenesulfonic acid offers milder acidity with good conversion rates.
  • Temperature Control: Reflux conditions are standard for esterification; however, low-temperature conditions favor selective addition reactions on indenones.
  • Purification: Column chromatography using silica gel and solvent gradients is effective for isolating pure this compound, especially when coupling methods are used.
  • Reaction Monitoring: TLC and LC-MS are essential for tracking reaction progress and confirming product formation.
  • Industrial Considerations: Continuous flow processes and catalyst recycling can improve sustainability and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid.

    Reduction: Formation of 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Hydroxyl Group Position: The target compound’s hydroxyl group at position 1 contrasts with analogs like 9a (position 6) and methyl 2-(5-hydroxy-...) (position 5).
  • Ester vs. Acid : The carboxylic acid derivative () exhibits higher polarity and acidity (pKa ~4-5) compared to esters, impacting bioavailability and solubility .
  • Substituent Effects : Fluorine (9a) and methoxy (9b) groups alter electronic properties. Fluorine’s electron-withdrawing nature may enhance metabolic stability, while methoxy groups increase lipophilicity .

Biological Activity

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, with the CAS number 1620-02-6, is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_3, with a molecular weight of 220.26 g/mol. Its structure features an indene moiety, which is significant in various biological applications.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin0.212.60

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature but are crucial for future studies.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. This compound demonstrated significant scavenging activity against free radicals in vitro.

Antimicrobial Properties

Research indicates that derivatives of indene structures, including this compound, exhibit antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

A study published in PubChem highlighted the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its selective COX inhibition properties . Another research article discussed the synthesis and biological evaluation of related indene derivatives, noting their promising anti-inflammatory and analgesic activities .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). For example, acylation of indanol derivatives with activated esters (e.g., 2-methoxy-2-phenylacetic acid) in dichloromethane (DCM) at room temperature yields the target compound after column chromatography (pentane:ethyl acetate gradients) . Optimization involves adjusting stoichiometry (1.2 equiv. of DCC and acid), solvent polarity, and reaction time monitored by TLC.

Q. How is structural characterization of this compound performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) is employed to resolve the hydroxy and ester group conformations. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX can visualize 3D molecular geometry and hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and gradients of nonpolar/polar solvents (e.g., pentane:ethyl acetate from 9:1 to 8:2) effectively separates the product from byproducts. For enantiopure forms, chiral HPLC with cellulose-based columns or recrystallization in ethanol/water mixtures may be used .

Advanced Research Questions

Q. How can asymmetric hydrogenation be applied to synthesize enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral catalysts like Rhodium(I)-DuPhos or Ruthenium-BINAP complexes enable enantioselective hydrogenation of prochiral vinylfluoride precursors (e.g., ethyl-2-(2,3-dihydro-1H-inden-1-ylidene)-2-fluoroacetate) under H₂ pressure (1–10 atm). High enantiomeric excess (≥90% ee) is achieved by tuning catalyst loading (0.5–2 mol%) and solvent polarity (e.g., THF or methanol) .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices. Gaussian or ORCA software evaluates nucleophilic/electrophilic sites, aiding in understanding hydrolysis or oxidation pathways .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in related indane derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the S-configuration at the indane ring and small α-alkyl groups (e.g., methyl, ethyl) enhance PPARα/γ agonism. Para-substitutions on aromatic rings (e.g., electron-withdrawing groups) improve binding affinity, assessed via FRET assays and cell-based luciferase reporter systems .

Q. What strategies mitigate racemization during esterification or acyl transfer reactions?

  • Methodological Answer : Low-temperature reactions (0–5°C), sterically hindered bases (e.g., Hünig’s base), and bulky leaving groups (e.g., pentafluorophenyl esters) minimize epimerization. Chiral auxiliaries like Evans’ oxazolidinones can also stabilize intermediates .

Q. How are solvent effects and catalyst selection optimized for large-scale synthesis?

  • Methodological Answer : Solvent screening (e.g., DCM vs. acetonitrile) balances solubility and reaction rate. Erbium(III) triflate (Er(OTf)₃) in acetonitrile at 40°C enhances yields (92%) for indane acetamide analogs, while flow chemistry setups improve reproducibility for multi-gram syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Reactant of Route 2
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ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

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